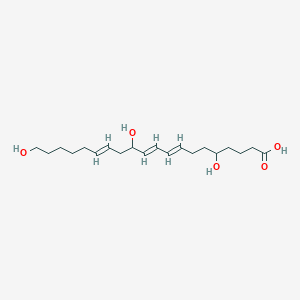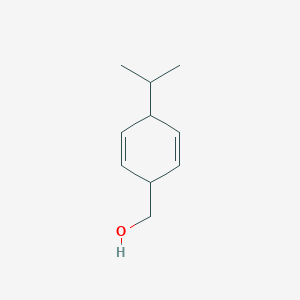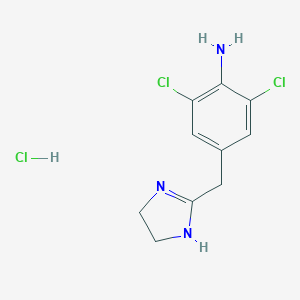
Nemazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nemazoline hydrochloride is a synthetic compound that belongs to the class of imidazoline derivatives. It is widely used in scientific research as a tool to investigate the physiological and biochemical effects of imidazoline receptor activation. Nemazoline hydrochloride is a potent and selective agonist of the I1 imidazoline receptor subtype, which is involved in the regulation of blood pressure, insulin secretion, and central nervous system function.
Mécanisme D'action
Nemazoline hydrochloride selectively activates the I1 imidazoline receptor subtype, which is coupled to the G protein alpha-2A adrenergic receptor. Activation of the I1 imidazoline receptor leads to the inhibition of sympathetic nervous system activity, resulting in a decrease in blood pressure and heart rate. Nemazoline hydrochloride also stimulates insulin secretion from pancreatic beta cells and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Nemazoline hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models of hypertension and to stimulate insulin secretion from pancreatic beta cells. Nemazoline hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using nemazoline hydrochloride in lab experiments is its selectivity for the I1 imidazoline receptor subtype. This allows researchers to investigate the specific effects of I1 receptor activation without interference from other receptor subtypes. However, one of the limitations of using nemazoline hydrochloride is its relatively short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for research on nemazoline hydrochloride. One area of interest is the role of imidazoline receptors in the regulation of glucose metabolism and the development of type 2 diabetes. Another area of interest is the potential use of nemazoline hydrochloride as a therapeutic agent for neurodegenerative diseases. Further research is also needed to investigate the safety and efficacy of nemazoline hydrochloride in human clinical trials.
Méthodes De Synthèse
Nemazoline hydrochloride can be synthesized by the reaction of 2-chloro-5-nitrobenzyl chloride with 2-amino-1,2,3,4-tetrahydro-1-naphthol in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
Nemazoline hydrochloride is widely used in scientific research to investigate the physiological and biochemical effects of imidazoline receptor activation. It has been shown to have a wide range of effects on various organ systems, including the cardiovascular, endocrine, and central nervous systems. Nemazoline hydrochloride has been used to study the role of imidazoline receptors in the regulation of blood pressure, insulin secretion, and central nervous system function.
Propriétés
Numéro CAS |
111073-18-8 |
|---|---|
Nom du produit |
Nemazoline hydrochloride |
Formule moléculaire |
C10H12Cl3N3 |
Poids moléculaire |
280.6 g/mol |
Nom IUPAC |
2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H |
Clé InChI |
ASIGTNNPGBMHLP-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
SMILES canonique |
C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |
Synonymes |
2-(4-amino-3,5-dichlorobenzyl)imidazoline A 57219 A-57219 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)



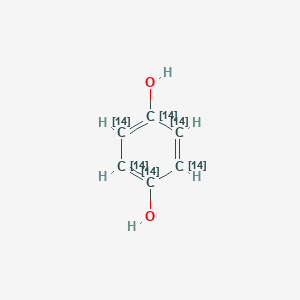
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
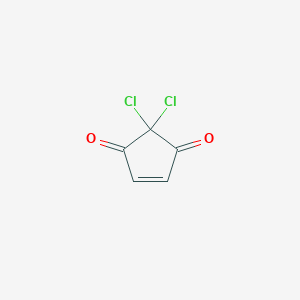
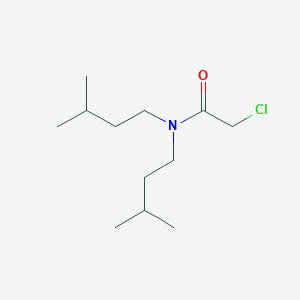

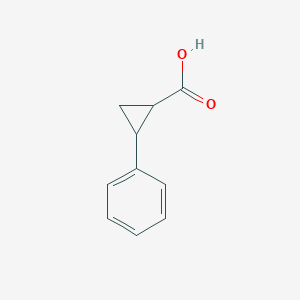
![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
